5-(Aminomethyl)pyrrolidin-2-one
Overview
Description
5-(Aminomethyl)pyrrolidin-2-one is an organic compound with the chemical formula C5H10N2O. It features a pyrrolidine ring with an aminomethyl group attached to the second carbon. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds due to its versatile chemical properties .
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, which is a part of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional (3d) coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds characterized by the pyrrolidine ring have been reported to show bioactivity, suggesting that they may interact with various biochemical pathways .
Pharmacokinetics
The compound’s predicted density is 1076±006 g/cm3, and its predicted boiling point is 3139±150 °C . These properties could potentially impact the compound’s bioavailability.
Result of Action
The presence of the pyrrolidine ring in this compound suggests that it may have bioactive properties .
Action Environment
It is recommended to store the compound at 2-8°c and protect it from light , suggesting that temperature and light exposure could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring and its derivatives, including 5-(Aminomethyl)pyrrolidin-2-one, have been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Compounds with a pyrrolidine ring have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to different binding modes to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(Aminomethyl)pyrrolidin-2-one involves the reaction of pyrrolidine with formaldehyde, followed by reduction. The steps are as follows:
Formation of 5-Formylpyrrolidine-2-one: Pyrrolidine reacts with formaldehyde to form 5-formylpyrrolidine-2-one.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Catalysts and solvents are selected to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can yield different amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolidinones and amines, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
5-(Aminomethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, including anticancer and antimicrobial agents.
Industry: It is used in the production of agrochemicals, dyes, and surfactants.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group, altering its chemical properties and reactivity.
Prolinol: Features a hydroxyl group instead of an aminomethyl group, affecting its biological activity.
Uniqueness
5-(Aminomethyl)pyrrolidin-2-one is unique due to its aminomethyl group, which enhances its reactivity and versatility in chemical synthesis. This functional group allows for a broader range of chemical modifications and applications compared to similar compounds .
Properties
IUPAC Name |
5-(aminomethyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-3-4-1-2-5(8)7-4/h4H,1-3,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOAHABINHRDKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556483 | |
Record name | 5-(Aminomethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154148-69-3 | |
Record name | 5-(Aminomethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70556483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.